molecular formula H6NaO9Si3Zr B12081738 Silicic acid (H6Si3O9), sodium zirconium(4+) salt (1:2:1) CAS No. 17141-74-1

Silicic acid (H6Si3O9), sodium zirconium(4+) salt (1:2:1)

货号: B12081738
CAS 编号: 17141-74-1
分子量: 348.51 g/mol
InChI 键: CRPYBEMVXUQTSH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of silicic acid (H6Si3O9), sodium zirconium(4+) salt (1:2:1) typically involves the reaction of zirconium compounds with silicic acid under controlled conditions. The process requires precise temperature and pH control to ensure the formation of the desired crystalline structure .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using high-purity raw materials. The process includes steps such as mixing, heating, and crystallization to obtain the final product. Quality control measures are essential to ensure the consistency and purity of the compound .

化学反应分析

Types of Reactions

Silicic acid (H6Si3O9), sodium zirconium(4+) salt (1:2:1) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The reactions typically require controlled temperatures and pressures to proceed efficiently .

Major Products Formed

The major products formed from these reactions include various zirconium and silicon oxides, hydroxides, and other derivatives.

科学研究应用

Chemistry

In chemistry, silicic acid (H6Si3O9), sodium zirconium(4+) salt (1:2:1) is used as a catalyst and in the synthesis of other complex compounds. Its unique structure allows it to facilitate various chemical reactions .

Biology and Medicine

In medicine, this compound is used to treat hyperkalemia, a condition characterized by high potassium levels in the blood. It works by binding potassium ions in the gastrointestinal tract, which are then excreted from the body . This application has made it a valuable tool in managing electrolyte imbalances in patients with chronic kidney disease and other conditions .

Industry

Industrially, silicic acid (H6Si3O9), sodium zirconium(4+) salt (1:2:1) is used in the production of ceramics, glass, and other materials. Its ability to withstand high temperatures and chemical stability makes it an ideal component in various manufacturing processes .

作用机制

The mechanism of action of silicic acid (H6Si3O9), sodium zirconium(4+) salt (1:2:1) involves its ability to selectively bind potassium ions. The compound’s crystalline structure mimics natural potassium channels, allowing it to capture potassium ions effectively. This binding occurs in the gastrointestinal tract, where the compound exchanges sodium ions for potassium ions, which are then excreted in the feces . This selective ion exchange mechanism is crucial for its therapeutic effects in treating hyperkalemia .

相似化合物的比较

Similar Compounds

Uniqueness

Silicic acid (H6Si3O9), sodium zirconium(4+) salt (1:2:1) is unique due to its specific ion exchange properties and its ability to selectively bind potassium ions. This makes it particularly valuable in medical applications for treating hyperkalemia, a feature not shared by many other zirconium-based compounds .

属性

CAS 编号

17141-74-1

分子式

H6NaO9Si3Zr

分子量

348.51 g/mol

InChI

InChI=1S/Na.H6O9Si3.Zr/c;1-10(2)7-11(3,4)9-12(5,6)8-10;/h;1-6H;

InChI 键

CRPYBEMVXUQTSH-UHFFFAOYSA-N

规范 SMILES

O[Si]1(O[Si](O[Si](O1)(O)O)(O)O)O.[Na].[Zr]

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。